molecular formula C25H23N3O5S2 B12640121 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester

2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester

Cat. No.: B12640121
M. Wt: 509.6 g/mol
InChI Key: KAICYNMEFKVQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the pyrrolo[2,3-b]pyridine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Compared to other thiazole derivatives, 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester stands out due to its unique combination of structural features. Similar compounds include:

These compounds share the thiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

ethyl 4-[1-(benzenesulfonyl)-5-(4-oxocyclohexyl)pyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C25H23N3O5S2/c1-2-33-25(30)24-27-22(15-34-24)21-14-28(35(31,32)19-6-4-3-5-7-19)23-20(21)12-17(13-26-23)16-8-10-18(29)11-9-16/h3-7,12-16H,2,8-11H2,1H3

InChI Key

KAICYNMEFKVQKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CN(C3=C2C=C(C=N3)C4CCC(=O)CC4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.